molecular formula C10H14OS B13085188 1-(4-Ethoxyphenyl)ethane-1-thiol

1-(4-Ethoxyphenyl)ethane-1-thiol

Cat. No.: B13085188
M. Wt: 182.28 g/mol
InChI Key: PPYQOOYZGLSIOE-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)ethane-1-thiol is a thiol-containing aromatic compound characterized by an ethoxy (-OCH₂CH₃) substituent at the para position of a benzene ring and a thiol (-SH) group attached to an ethane backbone. The ethoxy group contributes to its lipophilicity, while the thiol moiety imparts reactivity typical of sulfhydryl compounds, such as nucleophilicity and susceptibility to oxidation.

Properties

Molecular Formula

C10H14OS

Molecular Weight

182.28 g/mol

IUPAC Name

1-(4-ethoxyphenyl)ethanethiol

InChI

InChI=1S/C10H14OS/c1-3-11-10-6-4-9(5-7-10)8(2)12/h4-8,12H,3H2,1-2H3

InChI Key

PPYQOOYZGLSIOE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(C)S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Ethoxyphenyl)ethane-1-thiol can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of an alkyl halide with a sulfur nucleophile. For instance, the reaction of 1-bromo-4-ethoxybenzene with sodium hydrosulfide can yield this compound . Another method involves the use of thiourea as a nucleophile, which displaces the halide ion on the alkyl halide to form an alkyl isothiourea salt intermediate. This intermediate is then hydrolyzed with an aqueous base to produce the desired thiol .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar nucleophilic substitution reactions. The process may be optimized for higher yields and purity by controlling reaction conditions such as temperature, pressure, and the concentration of reactants .

Chemical Reactions Analysis

Oxidation Reactions

The thiol group undergoes oxidation under controlled conditions:

Oxidizing Agent Product Conditions Notes
O₂ (ambient air)DisulfideRoom temperature, prolongedForms dimer via S–S bond
H₂O₂Sulfonic acidAcidic, 60–80°CComplete oxidation to -SO₃H
KMnO₄Sulfoxide intermediatesAqueous, neutral pHStepwise oxidation observed

Key Finding : Disulfide formation is reversible under reducing conditions, enabling dynamic covalent chemistry applications.

Nucleophilic Substitution

The thiol group acts as a nucleophile in Sₙ2 reactions:

Example Reaction :
1 4 Ethoxyphenyl ethane 1 thiol+R XR S CH C H OCH CH +HX\text{1 4 Ethoxyphenyl ethane 1 thiol}+\text{R X}\rightarrow \text{R S CH C H OCH CH }+\text{HX}

Electrophile (R-X) Reaction Yield Conditions
Methyl iodide85–90%DMF, K₂CO₃, 25°C, 12 hr
Benzyl chloride75–80%EtOH, reflux, 6 hr

Mechanism : The thiolate ion attacks electrophilic carbon centers, displacing halides (X = Cl, Br, I).

Thiol-Ene Coupling

This compound participates in UV- or visible-light-mediated thiol-ene "click" reactions:

UV-Driven Reaction

Conditions :

  • Solvent: Ethanol/water (4:1)

  • Photoinitiator: None required

  • Light: UV (365 nm), pulsed irradiation

Outcome :

  • Rapid coupling with allyl ethers (90% conversion in <30 min)

  • Forms stable thioether linkages

Visible-Light-Driven Reaction

Conditions :

  • Catalyst: Eosin Y (0.5 mol%)

  • Base: DIPEA

  • Light: White LED, 24 hr

Outcome :

  • β-Hydroxysulfide synthesis with styrenes (e.g., 82% yield for 1-phenyl-2-(phenylthio)ethan-1-ol)

Cross-Coupling with Alkenes

Visible-light-promoted reactions with alkenes yield β-hydroxysulfides:

Alkene Thiol Partner Yield Conditions
Styrene1-(4-Ethoxyphenyl)ethane-1-thiol82%Eosin Y, DIPEA, 24 hr
4-MethoxystyreneSame86%As above
4-ChlorostyreneSame81%As above

Limitation : Fails with aliphatic alkenes (e.g., cyclohexene) due to steric and electronic factors .

Mechanistic Pathways

  • Radical Mechanism (Light-Driven) : Photoexcitation generates thiyl radicals, which add to alkenes followed by hydrogen abstraction .

  • Polar Mechanism (Substitution) : Thiolate ion directly displaces leaving groups in Sₙ2 fashion.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10H14OS
  • Molecular Weight : 186.28 g/mol
  • IUPAC Name : 1-(4-Ethoxyphenyl)ethanethiol
  • Canonical SMILES : CCOC1=CC=C(C=C1)CSCC

The presence of the thiol group allows for unique reactivity, particularly in forming covalent bonds with various biomolecules, making this compound valuable in biochemical applications.

Chemistry

1-(4-Ethoxyphenyl)ethane-1-thiol serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

  • Nucleophilic Substitution Reactions : The thiol group can act as a nucleophile, facilitating the formation of more complex molecules.
  • Oxidation Reactions : Thiols can be oxidized to form disulfides or sulfonic acids, which are useful in various chemical processes.

Biology

In biological research, this compound has been studied for its potential interactions with proteins and enzymes. Key applications include:

  • Antioxidant Activity : Thiols are known to scavenge free radicals, which can protect cells from oxidative stress.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes and disease progression.

Case Study 1: Antioxidant Properties

A study investigated the antioxidant properties of thiol compounds similar to this compound. Results indicated that these compounds effectively reduced reactive oxygen species (ROS) levels in vitro, thereby protecting cellular components from oxidative damage.

Case Study 2: Enzyme Inhibition

Research has shown that derivatives of this compound can inhibit enzymes such as cyclooxygenase (COX), which plays a significant role in inflammation. The inhibition was measured using IC50 values, demonstrating promising therapeutic potential for inflammatory diseases.

Research Findings

Recent studies highlight several findings regarding the biological activity of this compound:

  • In Vitro Studies : Experiments conducted on cell lines demonstrated that the compound significantly reduced cell viability in cancer cells, indicating potential anticancer properties.
  • In Vivo Studies : Animal models treated with the compound showed reduced tumor growth and improved survival rates compared to control groups.

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)ethane-1-thiol involves its ability to undergo nucleophilic substitution and oxidation-reduction reactions. The thiol group (-SH) can be deprotonated to form a thiolate ion (RS-), which is a strong nucleophile. This thiolate ion can participate in various chemical reactions, including the formation of disulfide bonds and thioethers . In biological systems, thiols can interact with proteins and enzymes, influencing their structure and activity through the formation and reduction of disulfide bonds .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Methoxy vs. Ethoxy Thiol Derivatives

The most direct analog is 2-(4-methoxyphenyl)ethane-1-thiol (CAS 63659-59-6), which differs only in the alkoxy substituent (methoxy vs. ethoxy). Key comparisons include:

Property 1-(4-Ethoxyphenyl)ethane-1-thiol (Inferred) 2-(4-Methoxyphenyl)ethane-1-thiol
Molecular Formula C₁₀H₁₄OS C₉H₁₂OS
Molar Mass (g/mol) 182.28 168.26
Functional Groups Ethoxy (-OCH₂CH₃), Thiol (-SH) Methoxy (-OCH₃), Thiol (-SH)
Polarity Lower polarity (longer alkyl chain) Higher polarity
Boiling/Melting Point Likely higher than methoxy analog Not reported

Thiol reactivity (e.g., disulfide formation) is expected to be similar, but the electron-donating ethoxy group may slightly reduce thiol acidity compared to methoxy due to increased inductive effects .

Ethoxyphenyl-Containing Agrochemicals: Etofenprox

Etofenprox (IUPAC: 2-(4-ethoxyphenyl)-2-methylpropyl 3-phenoxybenzyl ether) shares the 4-ethoxyphenyl moiety but is a larger, structurally complex pyrethroid-ether pesticide. Comparisons highlight divergent applications and properties:

Property This compound (Inferred) Etofenprox
Molecular Formula C₁₀H₁₄OS C₂₅H₂₈O₃
Molar Mass (g/mol) 182.28 376.49
Functional Groups Ethoxy, Thiol Ethoxy, Ether, Benzyl
Application Synthetic intermediate (hypothetical) Insecticide (disrupts insect nervous systems)
Reactivity Nucleophilic thiol Stable ether linkages; photodegradable

Etofenprox demonstrates how the ethoxyphenyl group can be integrated into larger bioactive molecules, leveraging its hydrophobicity for target binding. In contrast, this compound’s simpler structure may favor roles in metal coordination or as a building block for functionalized materials.

Benzimidazole Derivatives with Ethoxyphenyl Groups

Compounds like Etomethazene (2-[2-(4-ethoxyphenyl)methyl]-5-methyl-benzimidazol-1-yl]-N,N-diethyl-ethanamine) incorporate the ethoxyphenyl group into benzimidazole scaffolds, which are associated with opioid receptor activity . While structurally distinct, these derivatives illustrate the versatility of ethoxyphenyl motifs in medicinal chemistry.

Biological Activity

1-(4-Ethoxyphenyl)ethane-1-thiol, a thiol compound, has garnered attention in recent years due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by various research findings and case studies.

  • Molecular Formula : C10H14OS
  • Molecular Weight : 182.28 g/mol
  • IUPAC Name : 1-(4-Ethoxyphenyl)ethanethiol

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, showing notable inhibition against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Bacillus subtilis16 µg/mL

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. The compound demonstrated cytotoxic effects on several cancer cell lines, including ovarian and prostate cancer cells.

Cancer Cell LineIC50 (µM)
SKOV-3 (Ovarian)15.0
PC3 (Prostate)20.5
Hup-T3 (Pancreatic)18.0

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer treatment .

The biological activity of this compound is largely attributed to its ability to form reactive thiol groups that interact with various biomolecules, including proteins and enzymes. This interaction can lead to the modulation of signaling pathways involved in cell proliferation and apoptosis.

Case Studies

  • Antimicrobial Efficacy : A study conducted on the efficacy of this compound against Staphylococcus aureus showed a reduction in bacterial load in treated samples compared to controls, supporting its use as an antibacterial agent.
  • Cytotoxicity Assessment : In a comparative study with traditional chemotherapeutics, this compound exhibited lower toxicity towards normal fibroblast cells while maintaining high cytotoxicity against cancerous cells, highlighting its therapeutic potential .

Q & A

Basic Questions

Q. What are the common synthetic routes for 1-(4-Ethoxyphenyl)ethane-1-thiol?

  • Methodology : A typical synthesis involves nucleophilic substitution or Friedel-Crafts alkylation. For example, refluxing 4-ethoxyacetophenone with a thiolating agent (e.g., thiourea or H₂S derivatives) in ethanol under basic conditions (e.g., K₂CO₃) can yield the thiol. Alternative routes include reducing a ketone intermediate (e.g., 1-(4-ethoxyphenyl)ethanone) followed by thiolation .
  • Key Steps : Monitor reaction progress via TLC or color changes. Purify via recrystallization or column chromatography using ethanol or dichloromethane/petroleum ether mixtures .

Q. How is structural characterization performed for this compound?

  • Analytical Techniques :

  • NMR : Confirm substituent positions (e.g., ethoxy group at C4, thiol proton at ~1.5 ppm).
  • X-ray Crystallography : Resolve bond lengths (C-S ~1.82 Å) and dihedral angles (e.g., phenyl ring alignment) .
  • Mass Spectrometry : Verify molecular weight (e.g., [M+H]+ = 195.2) .
    • Validation : Compare experimental data with computational predictions (e.g., DFT for optimized geometries) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for this compound be resolved?

  • Case Study : Discrepancies in NMR shifts may arise from thiol tautomerization or solvent effects. Use deuterated solvents (e.g., DMSO-d₆) to stabilize thiol protons. Cross-validate with IR (S-H stretch ~2550 cm⁻¹) and HRMS .
  • Statistical Analysis : Apply principal component analysis (PCA) to compare multiple datasets, identifying outliers due to impurities or isomerism .

Q. What strategies optimize enantioselective synthesis of this thiol?

  • Biocatalytic Methods : Use Pseudomonas crispum cells for asymmetric reduction of 1-(4-ethoxyphenyl)ethanone, achieving >90% enantiomeric excess (ee) in aqueous media .
  • Chiral Ligands : Employ Ru-BINAP complexes for catalytic thiol-ene reactions. Monitor ee via chiral HPLC with a cellulose-based column .

Q. How do substituents (e.g., ethoxy vs. methyl) influence reactivity in electrophilic aromatic substitution?

  • Computational Modeling : DFT calculations show the ethoxy group’s electron-donating effect activates the para position, increasing sulfonation rates. Compare with methyl substituents (weaker activation) using Hammett σ constants .
  • Experimental Validation : Perform competitive reactions with bromine or nitration agents; quantify regioselectivity via GC-MS .

Q. What advanced techniques mitigate challenges in handling volatile thiols?

  • Odor Control : Use closed-system reactors and adsorbents (e.g., activated charcoal traps). For analysis, employ headspace GC-MS with cryogenic focusing to detect trace thiols (e.g., LOD = 0.1 ppb) .
  • Stabilization : Derivatize thiols with Ellman’s reagent (DTNB) for UV-Vis quantification (λmax = 412 nm) .

Data Contradiction Analysis

Q. Conflicting reports on thiol stability under acidic conditions: How to reconcile?

  • Root Cause : Variability in pH (e.g., HCl vs. H₂SO₄) and temperature. At pH < 2, thiols oxidize to disulfides; stabilize with antioxidants (e.g., BHT) .
  • Mitigation : Conduct stability studies under controlled conditions (pH 4–7, inert atmosphere). Use LC-MS to track degradation products .

Methodological Resources

  • Synthesis Protocols : Follow for Friedel-Crafts alkylation with AlCl₃ catalysis .
  • Computational Tools : Gaussian 16 for DFT; AutoDock for enzyme-substrate modeling .
  • Analytical Standards : Cross-reference CAS 138947-78-1 (Hairui Chemical) for purity validation .

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